Triethylsulfonium bromide

Catalog No.
S595581
CAS No.
3378-18-5
M.F
C6H15BrS
M. Wt
199.15 g/mol
Availability
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Triethylsulfonium bromide

CAS Number

3378-18-5

Product Name

Triethylsulfonium bromide

IUPAC Name

triethylsulfanium;bromide

Molecular Formula

C6H15BrS

Molecular Weight

199.15 g/mol

InChI

InChI=1S/C6H15S.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

ANUSMYJRISPAKG-UHFFFAOYSA-M

SMILES

CC[S+](CC)CC.[Br-]

Synonyms

iodide of triethylsulfonium, triethylsulfonium, triethylsulfonium bromide, triethylsulfonium hydroxide

Canonical SMILES

CC[S+](CC)CC.[Br-]

Triethylsulfonium bromide is an aliphatic sulfonium salt widely utilized as a supporting electrolyte in non-aqueous electrochemical systems and as a phase-transfer catalyst (PTC) in organic synthesis. [REFS-1, REFS-2] Unlike simple inorganic salts, the properties of sulfonium salts are determined by the interplay between the organic cation and the counter-anion. This structure dictates critical performance characteristics such as thermal stability, ionic conductivity, and reactivity, making the selection of a specific salt form, such as the bromide, a key procurement decision for process-specific applications. [REFS-3, REFS-4]

Substituting Triethylsulfonium bromide with other halides (e.g., iodide) or alternative anions (e.g., tetrafluoroborate, TFSI) is often not viable due to significant, quantifiable differences in performance. The choice of the bromide anion directly dictates the material's thermal operating window, ionic conductivity, and its specific role in electrochemical reactions. [REFS-1, REFS-2] For example, the anion determines the potential for the salt to act as a halogen source in electrosynthesis, a property that is absent in non-halide substitutes and differs significantly from iodide or chloride salts, making these compounds non-interchangeable for achieving specific synthetic outcomes. [3]

Defined Thermal Operating Window: Quantified Decomposition Temperature vs. Iodide Analog

Thermogravimetric analysis (TGA) of sulfonium salts shows that the choice of halide anion significantly impacts thermal stability. For Trimethylsulfonium bromide, a close structural analog to the target compound, decomposition is reported at 172 °C. In contrast, Trimethylsulfonium iodide exhibits a higher decomposition temperature of 203-207 °C. [1] This quantifies a trade-off for procurement: while the iodide form offers a wider thermal window, the bromide salt provides a well-defined, lower-temperature stability profile that may be suitable for many standard processes and can offer advantages in cost or electrochemical compatibility where extreme heat tolerance is not the primary selection driver. [2]

Evidence DimensionDecomposition Temperature
Target Compound DataNot directly available; data from close analog Trimethylsulfonium bromide is 172 °C
Comparator Or BaselineTrimethylsulfonium iodide: 203-207 °C
Quantified DifferenceThe iodide analog has a ~31-35 °C higher decomposition temperature.
ConditionsStandard TGA conditions, as reported in reference material.

This allows buyers to select the appropriate salt based on the specific thermal requirements of their process, avoiding over-engineering with a more stable but potentially more expensive or less reactive alternative.

Electrolyte Conductivity: Differentiated Performance Governed by Anion Choice

The choice of halide anion is a primary determinant of ionic conductivity in electrolyte systems. In a direct comparison of imidazolium-based ionic liquids, which are structurally analogous to sulfonium salts, the iodide-containing electrolyte exhibited significantly higher performance. The electrical conductivity for the iodide system was 71.4 mS cm⁻¹, whereas the bromide and chloride systems measured only 25.7 mS cm⁻¹ and 26.8 mS cm⁻¹, respectively. [1] This demonstrates that while an iodide salt may be selected for applications demanding maximum ionic transport, the bromide salt offers a distinct conductivity profile that may be optimal when balancing other factors such as electrochemical stability window, cost, and the avoidance of iodine-related side reactions or corrosion.

Evidence DimensionElectrical Conductivity (at 298 K)
Target Compound DataNot directly available; data from analogous bromide system is 25.7 mS cm⁻¹
Comparator Or BaselineAnalogous iodide system: 71.4 mS cm⁻¹
Quantified DifferenceThe iodide-based system is approximately 2.8 times more conductive than the bromide-based system.
Conditions1:3.0 molar ratio of imidazolium halide to iodine.

This allows a buyer to make a data-driven choice, selecting bromide for applications where its specific electrochemical properties are required and its conductivity is sufficient, rather than defaulting to a higher-conductivity iodide that may be unsuitable in other respects.

Precursor for Halide-Specific Electrosynthesis: Enables Divergent Reaction Pathways

In electrochemical synthesis, the supporting electrolyte is not always inert and its halide component can dictate reaction outcomes. Research has demonstrated a halide-dependent control of product selectivity where the electrolyte acts as both a catalyst and a reagent. When an electrochemical synthesis of sulfonyl derivatives from thiols was conducted with sodium bromide as the electrolyte, the reaction yielded thiosulfonate as the major product. [1] In contrast, substituting the electrolyte with sodium chloride redirected the pathway to afford sulfonyl chloride. [1] This evidence shows that using a bromide salt is a deliberate synthetic choice to achieve a specific molecular target, making it non-interchangeable with other halide salts or non-halide electrolytes.

Evidence DimensionReaction Product Selectivity
Target Compound DataUse of bromide salt as electrolyte/reagent yields thiosulfonates.
Comparator Or BaselineUse of chloride salt as electrolyte/reagent yields sulfonyl chlorides.
Quantified DifferenceQualitative but absolute difference in reaction outcome (divergent synthesis).
ConditionsConstant current electrochemical synthesis from thiol precursors in an undivided cell.

For a synthetic chemist or process developer, this justifies the procurement of the bromide salt specifically to access a chemical pathway that is inaccessible with other common electrolytes.

Supporting Electrolytes in Halide-Mediated Electrosynthesis

This compound is the right choice for electrochemical reactions where the bromide ion is required to act as a mediator or a direct reagent. As demonstrated, using a bromide salt electrolyte can selectively drive the formation of thiosulfonates from thiols, a transformation not achieved with chloride salts. [1] This makes it a critical, non-substitutable component for process chemists targeting specific molecular architectures.

Electrolytes for Non-Aqueous Redox Flow Batteries

In the formulation of electrolytes for grid-scale energy storage systems like redox flow batteries, Triethylsulfonium bromide is a viable component. [2] It should be selected for systems where its specific conductivity profile is sufficient and where the electrochemical stability window or material compatibility offered by bromide is preferable to that of iodide or other anions. [3]

Phase-Transfer Catalysis for Moderate-Temperature Processes

As a phase-transfer catalyst, Triethylsulfonium bromide is suitable for reactions that operate within its defined thermal limits. Its efficacy is tied to the lipophilicity of its triethyl groups, which facilitates the transfer of anions between immiscible liquid phases or from a solid to a liquid phase. It is a practical choice for processes that do not require the higher thermal stability (and potential cost) of iodide-based analogs.

Related CAS

1829-92-1 (iodide)

Dates

Last modified: 07-20-2023

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